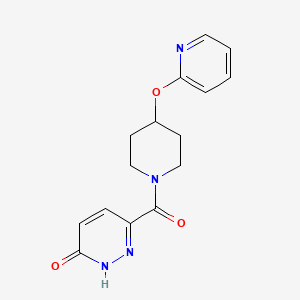

![molecular formula C22H17N3O B2662994 N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide CAS No. 1903495-36-2](/img/structure/B2662994.png)

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

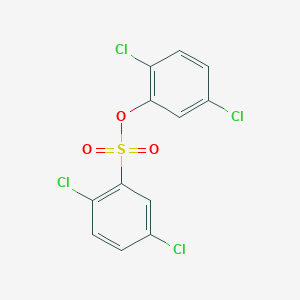

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide” is a complex organic molecule that contains a bipyridine moiety and a naphthamide moiety . Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . Naphthamide likely refers to a moiety derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Aplicaciones Científicas De Investigación

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Second Ligand-Directed Self-Assembly of Lanthanide(III) Coordination Polymers : This study reports the formation of lanthanide(III) coordination polymers using 1,4-naphthalenedicarboxylate and a secondary ligand, 4,4′-bipyridine, under hydrothermal conditions. The coordination polymers exhibit a porous 3D structure with potential applications in photophysics and magnetic properties analysis (Zheng et al., 2005).

Sensing and Detection Applications

Eu3+ Functionalized MOF Hybrid for the Determination of 1-Naphthol : A study aimed at detecting 1-naphthol, a biomarker for carbaryl exposure, utilizing Eu3+ doped in a 2,2′-bipyridine-based MOF. This research highlights the development of a low-cost, recyclable, and portable indicator box for health monitoring applications (Qin & Yan, 2018).

Supramolecular Chemistry

Chiral Molecular Squares for Enantioselective Sensing : The synthesis and characterization of chiral molecular squares using fac-Re(CO)3Cl metallo-corners and enantiopure bipyridine ligands for enantioselective luminescence quenching demonstrates the potential of supramolecular chemistry in developing novel functional materials (Lee & Lin, 2002).

Photoluminescence and Light Harvesting

Synthesis and Properties of a Fluorescent Pt(II) (terpy) Based 1,8-Naphthalimide Conjugate : This study focuses on a bi-functional complex combining 2,2':6',2''-terpyridine and 4-N,N'-dimethylamino-1,8-naphthalimide moieties, displaying high DNA binding affinity and cytotoxicity towards malignant cell lines, highlighting its potential as a DNA targeting agent (Banerjee et al., 2013).

Selective Gas Sorption

Selective Gas Sorption within a Dynamic Metal-Organic Framework : Research on a microporous metal-organic framework demonstrates selective sorption behaviors for hydrogen over nitrogen gas molecules, illustrating the utility of such materials in gas separation and storage applications (Chen et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(20-9-3-6-17-5-1-2-8-19(17)20)25-14-16-10-12-24-21(13-16)18-7-4-11-23-15-18/h1-13,15H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYYYQJDLANDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)

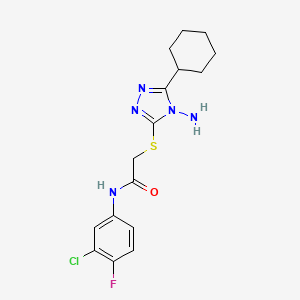

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)

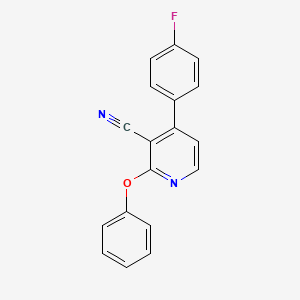

![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

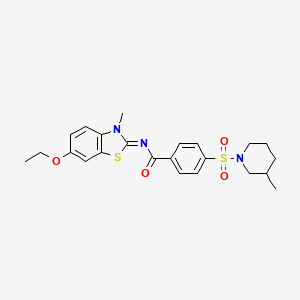

![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)

![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)

![N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2662934.png)